molecular formula C8H8BrFO B3098152 2-(4-bromo-3-fluorophenyl)ethan-1-ol CAS No. 1331944-00-3

2-(4-bromo-3-fluorophenyl)ethan-1-ol

Cat. No.: B3098152
CAS No.: 1331944-00-3
M. Wt: 219.05 g/mol
InChI Key: VPBFEQYMFNWDLC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO It is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol typically involves the following steps:

    Bromination and Fluorination: The starting material, often a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Grignard Reaction: The brominated and fluorinated phenyl compound is then subjected to a Grignard reaction with ethylene oxide to form the ethan-1-ol group.

Reaction Conditions

    Temperature: The reactions are usually carried out at low temperatures to control the reactivity of the intermediates.

    Solvents: Common solvents include diethyl ether or tetrahydrofuran (THF) for the Grignard reaction.

    Catalysts: Catalysts such as magnesium turnings are used in the Grignard reaction to facilitate the formation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-Bromo-3-fluorophenyl)ethanal or 2-(4-Bromo-3-fluorophenyl)ethanoic acid.

    Reduction: 2-(4-Fluorophenyl)ethan-1-ol or 2-(4-Bromophenyl)ethan-1-ol.

    Substitution: 2-(4-Amino-3-fluorophenyl)ethan-1-ol or 2-(4-Mercapto-3-fluorophenyl)ethan-1-ol.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromo-3-methylphenyl)ethan-1-ol: Contains a methyl group instead of fluorine.

    2-(4-Fluoro-3-bromophenyl)ethan-1-ol: The positions of bromine and fluorine are swapped.

Uniqueness

2-(4-Bromo-3-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical properties and reactivity. This makes it particularly useful in targeted synthetic applications where these properties are desired.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFEQYMFNWDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331944-00-3
Record name 2-(4-bromo-3-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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